4-Methylenepiperidine

Process Chemistry Synthetic Methodology Pharmaceutical Intermediates

Unlike saturated piperidine analogs, the exocyclic methylene group of 4-methylenepiperidine provides a unique reactive handle for regioselective bromofluorination and cycloadditions—essential for efinaconazole API synthesis. Substitution disrupts the entire synthetic route, causing failed syntheses and off-target impurities. Proven scalable processes achieve 99.1% yield and >99.7% purity at industrial scale. Available as free base (stabilized with TBC) or hydrochloride salt (CAS 144230-50-2) for enhanced aqueous stability. For fluorinated building blocks, medicinal chemistry programs, and fluorescent probe design, only this compound delivers the required reactivity profile.

Molecular Formula C6H11N
Molecular Weight 97.16 g/mol
CAS No. 148133-82-8
Cat. No. B3104435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylenepiperidine
CAS148133-82-8
Molecular FormulaC6H11N
Molecular Weight97.16 g/mol
Structural Identifiers
SMILESC=C1CCNCC1
InChIInChI=1S/C6H11N/c1-6-2-4-7-5-3-6/h7H,1-5H2
InChIKeyLPKIGDXRQSIQBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylenepiperidine CAS 148133-82-8: A Strategic Exocyclic Methylene Building Block for Targeted Synthesis and Pharmaceutical Intermediates


4-Methylenepiperidine (CAS 148133-82-8) is a piperidine derivative characterized by an exocyclic methylene group at the 4-position, imparting unique reactivity for nucleophilic additions and cycloadditions . This compound is primarily utilized as a critical synthetic intermediate in the production of the antifungal drug efinaconazole and serves as a versatile scaffold for creating fluorinated piperidines and other complex molecules [1][2]. Its hydrochloride salt form (CAS 144230-50-2) is widely employed for enhanced stability and solubility in aqueous reactions .

Why Substituting 4-Methylenepiperidine with Generic Piperidines Can Derail Your Synthesis and Research Outcomes


Unlike saturated 4-methylpiperidine or 4-piperidone, the exocyclic double bond of 4-methylenepiperidine provides a distinct reactive handle that is essential for specific transformations, such as regioselective bromofluorination to create fluorinated building blocks [1]. Simply swapping in a more common piperidine derivative will not replicate these critical reactions, leading to failed syntheses, off-target impurities, and wasted resources. Furthermore, the demonstrated scalability and high purity (up to 99.9%) of established synthetic routes for 4-methylenepiperidine hydrochloride ensure reproducibility and cost-effectiveness in industrial and research settings, which is not guaranteed with generic or less-characterized alternatives [2][3].

Quantitative Differentiation of 4-Methylenepiperidine: Head-to-Head Data Against Structural Analogs


High-Yield, Scalable Synthesis of 4-Methylenepiperidine Hydrochloride Outperforms Older Methods

A modern, robust process for synthesizing 4-methylenepiperidine hydrochloride achieves a total yield of 83.5% with a purity of 99.9% [1]. Another recent protocol reports an overall yield of 99.1% at 99.7% purity, avoiding costly organolithium reagents and chromatography [2]. This contrasts with earlier methods, such as those using Wittig reagents or starting from 4-bromoquinuclidine, which were noted for their difficulty in scaling up and higher cost due to expensive or less accessible starting materials [3].

Process Chemistry Synthetic Methodology Pharmaceutical Intermediates

Exclusive Reactivity of the Exocyclic Methylene Enables Regioselective Fluorination

The exocyclic double bond of N-Boc-4-methylenepiperidine is the key substrate for regioselective bromofluorination, yielding 4-aminomethyl-4-fluoropiperidines, which are valuable bifunctional building blocks for fluorinated pharmaceuticals [1]. This transformation is not possible with the saturated analog, 4-methylpiperidine, which lacks the required alkene moiety. For instance, the study used N-Boc-4-methylenepiperidine as the specific substrate, demonstrating the critical role of the methylene group in accessing this fluorinated scaffold.

Medicinal Chemistry Fluorination Building Blocks

Structural Rigidity of 4-Methylenepiperidine Bridge Enables Distinct Photophysical Properties

In a series of donor-bridge-acceptor compounds, those containing a rigid 4-methylenepiperidine bridge exhibited relatively strong charge transfer fluorescence in solvents of low and medium polarity [1]. In contrast, the analogous compounds with a semiflexible 4-methylpiperidine bridge, obtained by hydrogenating the exocyclic double bond, underwent a conformational change (harpooning) following photoinduced charge separation [1]. This demonstrates that the presence of the exocyclic double bond directly impacts the molecule's conformational dynamics and photophysical behavior.

Photophysics Fluorescent Probes Charge Transfer

Proven Scalability: A Key Differentiator for Industrial Procurement of 4-Methylenepiperidine

Recent synthetic developments specifically focus on overcoming the scalability and cost limitations of earlier 4-methylenepiperidine syntheses. A process described in 2018 was explicitly designed to be feasible for large-scale production, achieving an 83.5% total yield and 99.9% purity [1]. This is a direct response to the shortcomings of prior methods, which were acknowledged to be difficult to scale due to expensive reagents like Wittig reagents or hard-to-obtain starting materials [2].

Process Chemistry Scale-up API Intermediate

High-Impact Research and Industrial Applications for 4-Methylenepiperidine


Large-Scale Synthesis of the Antifungal API Efinaconazole

4-Methylenepiperidine hydrochloride is the essential intermediate for synthesizing efinaconazole, a marketed triazole antifungal. The availability of robust, high-yielding (83.5% to 99.1%) and high-purity (>99.7%) large-scale processes makes it the only viable choice for industrial production of this API [1]. Substitution would disrupt the entire synthetic route.

Synthesis of Novel Fluorinated Piperidines for Drug Discovery

The exocyclic double bond of N-Boc-4-methylenepiperidine is a prerequisite for regioselective bromofluorination, enabling the creation of 4-aminomethyl-4-fluoropiperidines [2]. These are valuable, bifunctional building blocks for medicinal chemistry programs targeting new fluorinated pharmaceuticals, where saturated piperidines are unreactive.

Design of Donor-Bridge-Acceptor Fluorescent Probes

Researchers designing fluorescent probes for studying photoinduced charge transfer should specifically utilize the rigid 4-methylenepiperidine bridge. Its exocyclic double bond directly impacts conformational dynamics and photophysical properties, as demonstrated in comparative studies with the semiflexible 4-methylpiperidine analog [3].

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